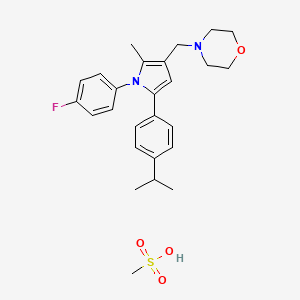
BM635 (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BM635 mesylate is a potent inhibitor of the MmpL3 protein, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. This compound exhibits outstanding anti-mycobacterial activity, making it a promising candidate for tuberculosis treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BM635 mesylate is synthesized through a series of chemical reactions starting from the free-base BM635. The mesylate salt form is prepared to improve the compound’s bioavailability and solubility. The synthetic route involves the reaction of BM635 with methanesulfonic acid under controlled conditions to form BM635 mesylate .
Industrial Production Methods
The industrial production of BM635 mesylate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
BM635 mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: BM635 mesylate can be reduced to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of BM635 mesylate, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
BM635 mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of MmpL3 protein.
Biology: Investigated for its effects on the cell wall biosynthesis of Mycobacterium tuberculosis.
Medicine: Explored as a potential therapeutic agent for tuberculosis treatment.
Industry: Utilized in the development of new anti-mycobacterial drugs
Mécanisme D'action
BM635 mesylate exerts its effects by inhibiting the MmpL3 protein, which is essential for the transport of mycolic acids to the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacterial cells. The compound binds to the MmpL3 protein, blocking its function and preventing the formation of a functional cell wall .
Comparaison Avec Des Composés Similaires
BM635 mesylate is compared with other similar compounds, such as:
BM635 hydrochloride: Another salt form of BM635 with different solubility and bioavailability properties.
BM859: A related compound with similar anti-mycobacterial activity but different physicochemical properties
BM635 mesylate stands out due to its improved bioavailability and solubility compared to the free-base BM635 and other related compounds .
Propriétés
Formule moléculaire |
C26H33FN2O4S |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;methanesulfonic acid |
InChI |
InChI=1S/C25H29FN2O.CH4O3S/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;1-5(2,3)4/h4-11,16,18H,12-15,17H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
MVRJSLMLRLIZDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
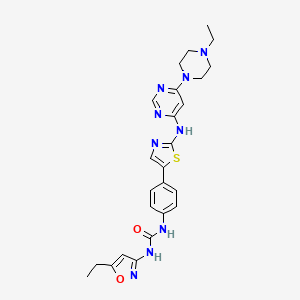
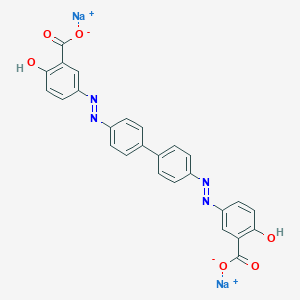
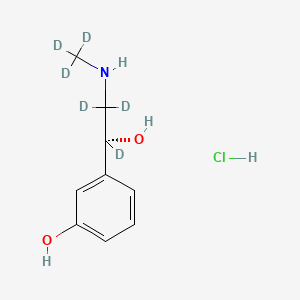
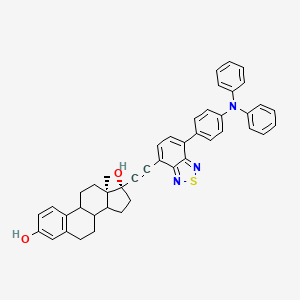
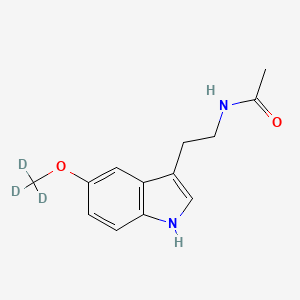
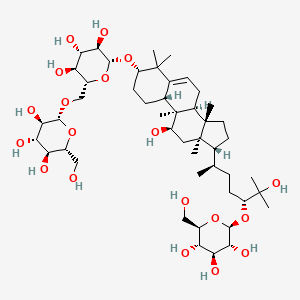
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
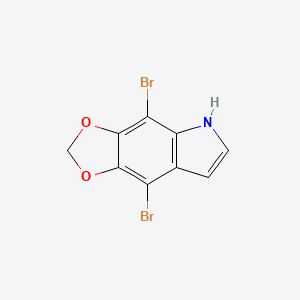
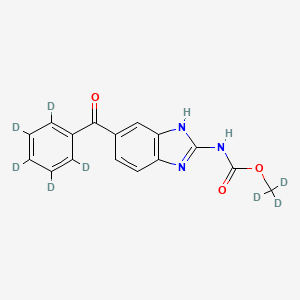
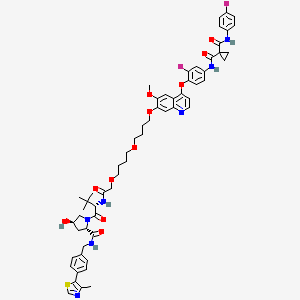
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
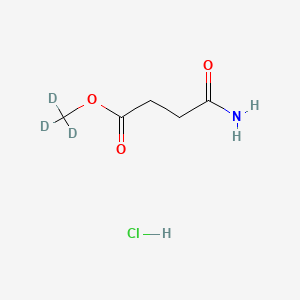
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
